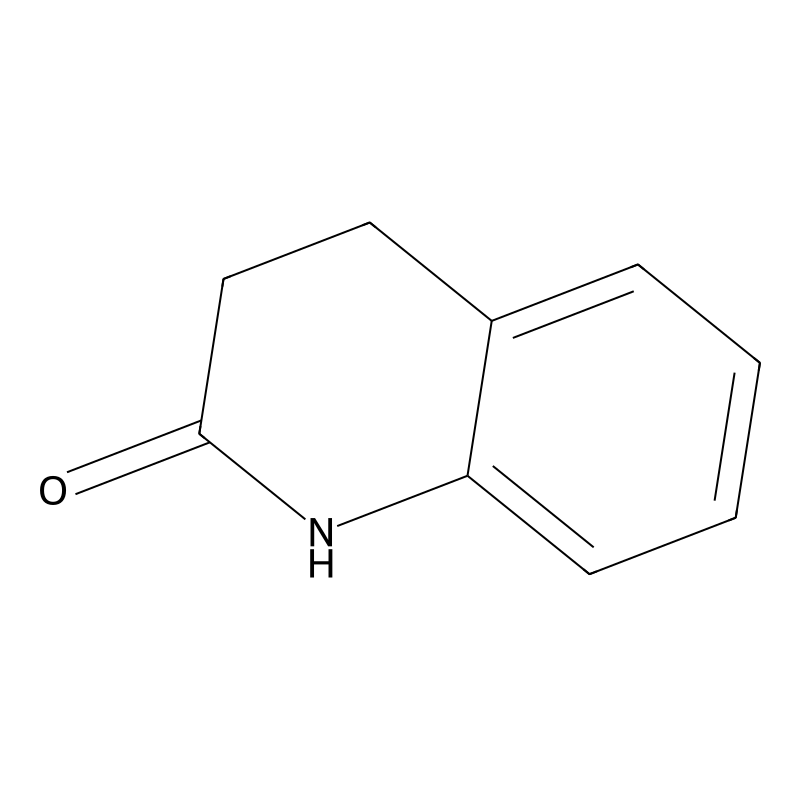3,4-Dihydro-2(1H)-quinolinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
As a Building Block for Synthesis
3,4-Dihydro-2(1H)-quinolinone serves as a valuable precursor molecule in organic synthesis for various classes of compounds with potential biological activities [].
Bicyclic Peptide Deformase Inhibitors
3,4-Dihydro-2(1H)-quinolinone can be utilized in the synthesis of potent bicyclic peptide deformylase inhibitors, exhibiting promising antibacterial effects []. These inhibitors target a specific enzyme crucial for bacterial growth, making them potential candidates for novel antibiotic development [].
Iminopiperidine Synthesis
This compound also plays a role in the synthesis of substituted iminopiperidines, known for their ability to inhibit human nitric oxide synthase isoforms []. Nitric oxide synthase plays a key role in various physiological processes, and its modulation offers therapeutic potential in diverse diseases [].
Other Applications
Beyond its role as a building block, 3,4-Dihydro-2(1H)-quinolinone finds application in:
- Culture Medium Supplement: This compound can be used as a medium supplement for Pseudomonas aeruginosa during enrichment culture experiments []. This specific bacterial strain is associated with various hospital-acquired infections, and enrichment cultures are crucial for studying their characteristics and developing effective treatment strategies [].
3,4-Dihydro-2(1H)-quinolinone is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₉N₁O. It features a quinoline-like structure, characterized by a bicyclic arrangement that includes a six-membered aromatic ring fused to a five-membered ring containing nitrogen. This compound is notable for its presence in various pharmacologically active substances and has been the focus of extensive research due to its diverse biological activities.
- Formation of Derivatives: It can undergo alkylation and acylation reactions to form various derivatives. For instance, the reaction with thionyl chloride introduces chlorine into the structure, allowing further modifications .
- Cyclization Reactions: This compound can serve as a precursor in cyclization reactions, leading to the formation of more complex heterocycles .
- Oxidation Reactions: Under oxidative conditions, it may be converted into other quinolone derivatives, which can exhibit different pharmacological properties .
3,4-Dihydro-2(1H)-quinolinone exhibits a range of biological activities:
- Antidepressant Effects: Research indicates that derivatives of this compound demonstrate significant antidepressant activity .
- Antimicrobial Properties: Some studies have shown that it acts as an inhibitor against Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent .
- Antioxidant Activity: The compound has been evaluated for its antioxidant properties, contributing to its therapeutic potential in various diseases .
Several synthesis methods for 3,4-dihydro-2(1H)-quinolinone have been reported:
- Click Chemistry Approach: This method involves the use of azides and alkynes under mild conditions to synthesize 3,4-dihydro-2(1H)-quinolinone derivatives efficiently .
- Manganese(III)-Mediated Synthesis: A notable method includes the oxidative cyclization using manganese(III) as a catalyst, which allows for the straightforward formation of this compound from simpler precursors .
- Green Chemistry Techniques: Recent advancements emphasize environmentally friendly synthesis methods that yield high purity and yield without toxic solvents .
3,4-Dihydro-2(1H)-quinolinone and its derivatives find applications in various fields:
- Pharmaceutical Industry: Used as a scaffold for developing new drugs targeting neurological disorders and infections.
- Chemical Research: Serves as a building block in organic synthesis for creating complex molecules with specific biological activities.
Interaction studies of 3,4-dihydro-2(1H)-quinolinone focus on its binding affinity and mechanism of action with biological targets:
- Sigma-1 Receptor Antagonism: Several studies have highlighted its role as an antagonist at the sigma-1 receptor, which is implicated in pain modulation and neuroprotection .
- In Silico Studies: Computational studies have been conducted to predict its interactions with various receptors and enzymes, aiding in the design of more effective derivatives .
3,4-Dihydro-2(1H)-quinolinone shares structural similarities with other compounds but possesses unique properties that distinguish it:
| Compound Name | Structure | Key Properties |
|---|---|---|
| 2(1H)-Quinolinone | Quinolinone | Antimicrobial activity |
| 3-Hydroxy-2(1H)-quinolinone | Hydroxyquinolinone | Anti-inflammatory effects |
| 7-Hydroxy-3,4-dihydroquinolinone | 7-Hydroxy | Enhanced antioxidant properties |
The uniqueness of 3,4-dihydro-2(1H)-quinolinone lies in its balanced pharmacological profile, making it a versatile candidate for drug development aimed at treating various diseases. Its ability to act on multiple biological targets while maintaining structural integrity sets it apart from similar compounds.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Melting Point
UNII
GHS Hazard Statements
H302 (99.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








